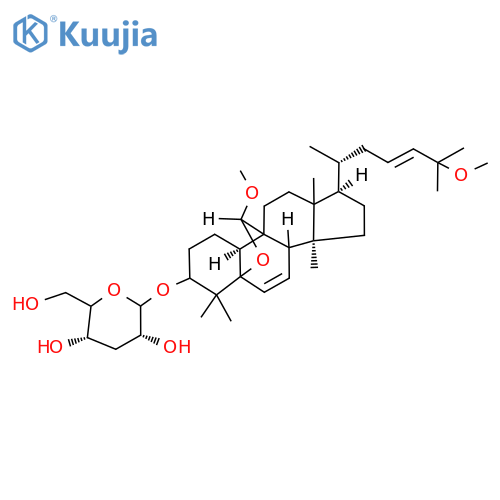Cas no 333332-50-6 (Goyaglycoside d)

Goyaglycoside d structure
Goyaglycoside d 化学的及び物理的性質
名前と識別子
-
- 333332-50-6
- AKOS040763296
- Goyaglycoside D
- Goyaglycoside-d
- Goyaglycoside d
-
- インチ: InChI=1S/C38H62O9/c1-22(11-10-16-33(2,3)44-9)23-14-17-36(7)25-15-18-38-26(37(25,32(43-8)47-38)20-19-35(23,36)6)12-13-27(34(38,4)5)46-31-30(42)29(41)28(40)24(21-39)45-31/h10,15-16,18,22-32,39-42H,11-14,17,19-21H2,1-9H3
- InChIKey: JYKQEJLWLRMCRC-UHFFFAOYSA-N
- ほほえんだ: [C@@H]1([C@]23[C@H]4[C@](C([C@H](CC4)O[C@@H]4O[C@@H]([C@H]([C@@H]([C@H]4O)O)O)CO)(C)C)(C=C[C@H]2[C@]2([C@](CC3)([C@H](CC2)[C@@H](C/C=C/C(C)(C)OC)C)C)C)O1)OC
計算された属性
- せいみつぶんしりょう: 662.43938355g/mol
- どういたいしつりょう: 662.43938355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 9
- 重原子数: 47
- 回転可能化学結合数: 9
- 複雑さ: 1220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 15
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 6.892
- トポロジー分子極性表面積: 127Ų
Goyaglycoside d 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TargetMol Chemicals | TN6247-1 ml * 10 mm |
Goyaglycoside d |
333332-50-6 | 1 ml * 10 mm |
¥ 6720 | 2024-07-20 | ||
| TargetMol Chemicals | TN6247-1 mL * 10 mM (in DMSO) |
Goyaglycoside d |
333332-50-6 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6,720 | 2023-07-11 | |
| TargetMol Chemicals | TN6247-5mg |
Goyaglycoside d |
333332-50-6 | 5mg |
¥ 4420 | 2024-07-20 | ||
| TargetMol Chemicals | TN6247-5 mg |
Goyaglycoside d |
333332-50-6 | 98% | 5mg |
¥ 4,420 | 2023-07-11 |
Goyaglycoside d 関連文献
-
Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630
-
Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558
-
Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
David L. Bryce Phys. Chem. Chem. Phys., 2006,8, 3379-3382
333332-50-6 (Goyaglycoside d) 関連製品
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)
- 379254-42-9(4-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}benzohydrazide)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 52287-46-4(quinoline-2,4-dicarbaldehyde)
- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 168335-59-9(rac-(1R,2S)-2-(aminomethyl)cyclohexylmethanol)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量
